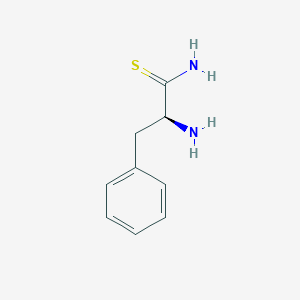

2-Amino-3-phenyl-thiopropionamide

Description

2-Amino-3-phenyl-thiopropionamide is a thioamide derivative characterized by a phenyl group at the β-position and a thioamide (-C(S)NH₂) functional group replacing the traditional amide (-C(O)NH₂) moiety.

Properties

Molecular Formula |

C9H12N2S |

|---|---|

Molecular Weight |

180.27 g/mol |

IUPAC Name |

(2S)-2-amino-3-phenylpropanethioamide |

InChI |

InChI=1S/C9H12N2S/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m0/s1 |

InChI Key |

BGISTHSWHFVQLY-QMMMGPOBSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=S)N)N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=S)N)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=S)N)N |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The primary distinction between 2-Amino-3-phenyl-thiopropionamide and its amide analogue, 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide (synthesized in ), lies in the substitution of the carbonyl oxygen with sulfur. This change impacts:

- Electronic properties : Thioamides exhibit reduced hydrogen-bonding capacity and increased lipophilicity due to sulfur’s lower electronegativity.

- Stability : Thioamides are less prone to hydrolysis but may undergo oxidation under harsh conditions.

- Spectroscopic signatures : In NMR, thioamide protons (N-H) resonate downfield (~10–12 ppm) compared to amides (~6–8 ppm) due to stronger deshielding .

Data Table: Key Properties of Comparable Compounds

Research Findings and Limitations

The provided evidence focuses on the amide analogue, highlighting synthesis and characterization via TLC, NMR, and mass spectrometry . For this compound, analogous techniques would apply, but sulfur’s presence would alter mass spectral fragmentation patterns (e.g., [M+H]⁺ peaks shifted by +16 Da due to sulfur’s atomic mass). However, direct experimental data on the thioamide variant remains scarce, necessitating further studies to validate its physicochemical and biological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.